[2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: is a complex organic compound that features a tetrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Coupling of the Tetrazole and Piperazine Rings: The final step involves coupling the tetrazole and piperazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: can be compared with other compounds that have similar structural features:
Similar Compounds: Compounds such as and .
Uniqueness: The presence of the methyl group on the tetrazole ring and the phenyl group on the piperazine ring makes it unique in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20N6O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20N6O/c1-15-20-21-22-25(15)18-10-6-5-9-17(18)19(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
InChI Key |
OUFVDCWYPPASKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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